molecular formula C7H8N4O B1530189 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide CAS No. 1183480-49-0

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B1530189
CAS No.: 1183480-49-0
M. Wt: 164.16 g/mol
InChI Key: OBGWZHDAPARIID-UHFFFAOYSA-N
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Description

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide is an organic compound with the molecular formula C7H8N4O It is a derivative of acetamide, featuring a cyano group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 1-methyl-1H-pyrazol-3-amine with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine, and the product is usually purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of solvent-free methods or green chemistry approaches can also be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted acetamides.

    Cyclocondensation: Formation of heterocyclic compounds such as pyrroles.

    Reduction: Formation of amines.

Scientific Research Applications

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(1H-pyrazol-3-yl)acetamide
  • 2-cyano-N-(1-methyl-1H-pyrazol-4-yl)acetamide
  • 2-cyano-N-(1-phenyl-1H-pyrazol-3-yl)acetamide

Uniqueness

2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide is unique due to the presence of the 1-methyl-1H-pyrazol-3-yl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-cyano-N-(1-methylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-5-3-6(10-11)9-7(12)2-4-8/h3,5H,2H2,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGWZHDAPARIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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